molecular formula C10H6Cl2N2O3 B13685156 Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13685156
M. Wt: 273.07 g/mol
InChI Key: IYHIKZPJIAUHDL-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Methyl 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Methyl 3-(3,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to differences in how the compound interacts with biological targets or undergoes chemical reactions compared to its analogs.

Properties

Molecular Formula

C10H6Cl2N2O3

Molecular Weight

273.07 g/mol

IUPAC Name

methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C10H6Cl2N2O3/c1-16-10(15)9-13-8(14-17-9)6-4-5(11)2-3-7(6)12/h2-4H,1H3

InChI Key

IYHIKZPJIAUHDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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